N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a chlorophenyl group, two methyl groups, and a carboxamide group attached to the oxazolo[5,4-b]pyridine core. The compound has garnered interest due to its potential pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the following steps:
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Formation of the Oxazolo[5,4-b]pyridine Core: : The core structure can be synthesized through the annulation of a pyridine derivative with a thiazole heterocycle. This process often involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under reflux conditions .
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Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzoyl chloride and a suitable base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .
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Methylation: : The methyl groups can be added through alkylation reactions using methyl iodide (CH3I) and a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) .
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Formation of the Carboxamide Group: : The carboxamide group can be formed by reacting the intermediate compound with ammonia or an amine derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
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Reduction: : Reduction reactions can occur at the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
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Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols under basic conditions .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Triethylamine (TEA), sodium hydride (NaH)
Solvents: Dichloromethane (DCM), dimethyl sulfoxide (DMSO)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
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Chemistry: : The compound serves as a building block for the synthesis of more complex heterocyclic structures and can be used in the development of new synthetic methodologies .
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Biology: : It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains .
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Medicine: : The compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
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Industry: : The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity and leading to therapeutic effects.
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Pathways Involved: : It can modulate signaling pathways such as the NF-κB and MAPK pathways, which play crucial roles in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
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Thiazolo[5,4-b]pyridines: : These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
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Oxazolo[4,5-b]pyridines: : These compounds have a different annulation pattern but exhibit similar pharmacological properties.
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Indole Derivatives: : Indole derivatives have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of a chlorophenyl group, two methyl groups, and a carboxamide group. This specific arrangement of functional groups contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C15H12ClN3O2 |
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Molecular Weight |
301.73 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H12ClN3O2/c1-8-7-10(13-9(2)19-21-15(13)17-8)14(20)18-12-6-4-3-5-11(12)16/h3-7H,1-2H3,(H,18,20) |
InChI Key |
OMFNFZHZOPIGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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